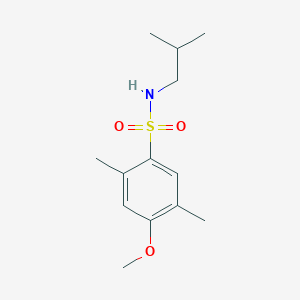
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide, also known as TAK-733, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that regulates cell growth and differentiation, and is often dysregulated in cancer cells. TAK-733 has been shown to have potential as a therapeutic agent in the treatment of various types of cancer.
Mecanismo De Acción
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide works by inhibiting the activity of the MAPK pathway, specifically the MEK1 and MEK2 enzymes. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide is that it has shown efficacy in a wide range of cancer types, making it a potentially useful therapeutic agent for a variety of patients. Additionally, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have a favorable toxicity profile in preclinical studies, suggesting that it may be well-tolerated in patients. However, one limitation of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide is that it may have limited efficacy in patients with tumors that have developed resistance to other MAPK pathway inhibitors.
Direcciones Futuras
There are a number of future directions for research on 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide. One area of interest is in understanding the mechanisms of resistance to 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide, and developing strategies to overcome this resistance. Additionally, there is interest in exploring the potential of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide in combination with other cancer therapies, such as immunotherapy. Finally, there is ongoing research into the optimal dosing and scheduling of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide in clinical trials, to maximize its efficacy while minimizing toxicity.
Métodos De Síntesis
The synthesis of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide involves several steps, including the reaction of 4-methoxy-2,5-dimethylphenol with 2-methylpropanal to form a Schiff base, which is then reduced to form the corresponding amine. The amine is then reacted with benzenesulfonyl chloride to form the final product.
Aplicaciones Científicas De Investigación
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been shown to be effective in various types of cancer, including melanoma, colorectal cancer, and lung cancer.
Propiedades
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9(2)8-14-18(15,16)13-7-10(3)12(17-5)6-11(13)4/h6-7,9,14H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGPNLMKJUDBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)


![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)

![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)
![N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)